N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, in particular, has been studied for its potential biological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves several steps. One common method includes the reaction of 2,6-dimethylaniline with 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives with potential biological activities.
Medicine: Due to its pharmacological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antifibrotic activity is attributed to its ability to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. By inhibiting these enzymes, the compound reduces the production of collagen, thereby mitigating fibrosis . Additionally, its antimicrobial and antiviral activities are linked to its ability to interfere with the replication and survival of pathogens.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its antifibrotic activity with an IC50 value of 45.69 μM.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another antifibrotic compound with an IC50 value of 45.81 μM.
Compared to these compounds, this compound exhibits unique structural features and pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N3OS |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methyl-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H17N3OS/c1-9-6-5-7-10(2)13(9)18-14(19)12-8-16-15(20-4)17-11(12)3/h5-8H,1-4H3,(H,18,19) |
InChI Key |
AZOMYPIEZNLHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(N=C2C)SC |
Origin of Product |
United States |
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